N-(1-Methyl-1H-pyrrol-3-yl)formamide

Description

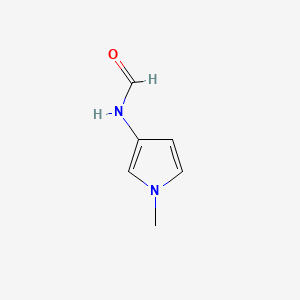

N-(1-Methyl-1H-pyrrol-3-yl)formamide is a heterocyclic organic compound featuring a pyrrole ring substituted with a methyl group at the 1-position and a formamide (-NHCHO) group at the 3-position. The pyrrole ring’s aromaticity and electron-rich nature influence its reactivity, while the methyl and formamide substituents modulate its physical and chemical properties. This compound is of interest in pharmaceutical and agrochemical research, particularly as a precursor or intermediate in the synthesis of bioactive molecules. However, direct data on its applications are scarce in the provided evidence, necessitating inferences from structurally related compounds.

Properties

CAS No. |

195965-88-9 |

|---|---|

Molecular Formula |

C6H8N2O |

Molecular Weight |

124.143 |

IUPAC Name |

N-(1-methylpyrrol-3-yl)formamide |

InChI |

InChI=1S/C6H8N2O/c1-8-3-2-6(4-8)7-5-9/h2-5H,1H3,(H,7,9) |

InChI Key |

DYBVBAMXRIJGCE-UHFFFAOYSA-N |

SMILES |

CN1C=CC(=C1)NC=O |

Synonyms |

Formamide, N-(1-methyl-1H-pyrrol-3-yl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Features

- Pyrrole-Based Formamides: lists related pyrrole carboxamides, such as N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide. Compared to N-(1-Methyl-1H-pyrrol-3-yl)formamide, these compounds exhibit variations in substituents (e.g., diethylaminoethyl vs. methyl groups), altering steric bulk and electronic effects . The methyl group in the target compound may enhance lipophilicity, while aminoethyl chains in analogs could improve solubility in polar solvents.

- Formoterol-Related Formamides : and highlight formamide derivatives like Formoterol related compound E and B, which incorporate hydroxyl and methoxyphenyl groups. These substituents increase polarity and hydrogen-bonding capacity, contrasting with the aromatic pyrrole core of this compound .

Chromatographic Behavior

Chromatographic data from pharmaceutical impurities () reveal key differences:

| Compound | Retention Time (F) | Relative Response Factor | Relative Limit (%) |

|---|---|---|---|

| N-[2-hydroxy-5-...]formamide (Compound B) | 0.7 | 1.00 | 0.2 |

| Formoterol related compound A | 0.5 | 1.75 | 0.3 |

The target compound’s pyrrole ring and methyl group would likely reduce polarity compared to hydroxylated analogs, leading to longer retention times in reverse-phase chromatography. However, direct data are absent, necessitating extrapolation from structural trends .

Pharmacological and Regulatory Considerations

Formamide derivatives like those in are monitored as impurities in pharmaceuticals (e.g., Formoterol). Regulatory limits for related compounds (e.g., 0.1–0.3% in ) underscore the importance of stringent purity controls. While this compound’s pharmacological role is unclear, its structural similarity to regulated impurities suggests analogous quality assessment protocols would apply .

Crystallographic and Computational Insights

Tools like SHELX and ORTEP (–2) are critical for determining molecular geometries. Pyrrole-based formamides may exhibit planar configurations due to aromaticity, whereas aliphatic analogs (e.g., N-(alpha-alkoxyethyl)formamide) might display flexible conformations. Computational studies (e.g., molecular weight calculations in ) further aid in predicting properties like solubility and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.